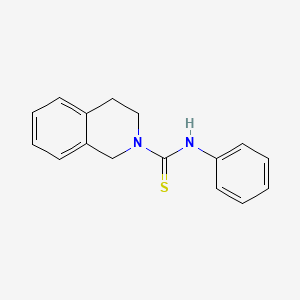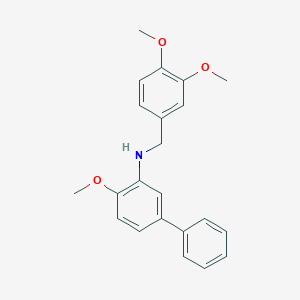
(3,4-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine, commonly known as DMBA, is a synthetic chemical compound that has been widely used in scientific research. DMBA is a member of the amphetamine family and has been studied for its potential use as a research tool in the fields of pharmacology, neuroscience, and biochemistry.
作用機序
DMBA acts by binding to and activating the trace amine-associated receptor 1 (TAAR1) in the brain. TAAR1 is a G protein-coupled receptor that is expressed in the brain and is involved in the regulation of dopamine and other neurotransmitters. Activation of TAAR1 by DMBA leads to an increase in the release of dopamine, norepinephrine, and serotonin in the brain, resulting in the stimulant effects of the compound.
Biochemical and Physiological Effects:
DMBA has been shown to have a number of biochemical and physiological effects. In addition to its stimulant properties, DMBA has been shown to increase heart rate and blood pressure, as well as cause hyperthermia and hyperactivity in animal models. DMBA has also been shown to induce oxidative stress and apoptosis in certain cell types.
実験室実験の利点と制限
One advantage of using DMBA in lab experiments is its ability to selectively activate TAAR1 without affecting other receptors in the brain. This makes DMBA a useful tool for studying the role of TAAR1 in the regulation of dopamine and other neurotransmitters. However, DMBA has some limitations in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
将来の方向性
There are several future directions for research involving DMBA. One area of interest is the development of new drugs that target TAAR1 for the treatment of psychiatric disorders such as depression and drug addiction. Another area of interest is the study of the long-term effects of DMBA on the brain and the potential for neurotoxicity. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMBA and its potential as a research tool in the fields of pharmacology, neuroscience, and biochemistry.
Conclusion:
In conclusion, DMBA is a synthetic chemical compound that has been widely used in scientific research as a tool to study the effects of amphetamine-like compounds on the central nervous system. DMBA acts by binding to and activating TAAR1 in the brain, resulting in the release of dopamine, norepinephrine, and serotonin. DMBA has a number of biochemical and physiological effects, including its stimulant properties and potential for inducing oxidative stress and apoptosis. While DMBA has some limitations in lab experiments, it remains a useful tool for studying the role of TAAR1 in the regulation of neurotransmitters and holds promise for future research in the fields of pharmacology, neuroscience, and biochemistry.
合成法
DMBA can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxybiphenylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields DMBA as a white crystalline powder with a melting point of 140-142°C.
科学的研究の応用
DMBA has been widely used in scientific research as a tool to study the effects of amphetamine-like compounds on the central nervous system. DMBA has been shown to have stimulant properties and can increase the release of dopamine, norepinephrine, and serotonin in the brain. These effects make DMBA useful in the study of drug addiction, depression, and other psychiatric disorders.
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-methoxy-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-24-20-12-10-18(17-7-5-4-6-8-17)14-19(20)23-15-16-9-11-21(25-2)22(13-16)26-3/h4-14,23H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYSLSFJEMCHDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5878543.png)

![4-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5878562.png)
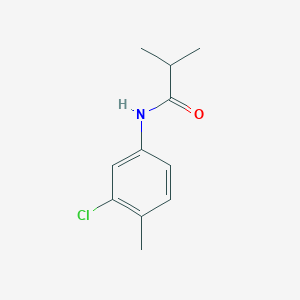
![N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5878566.png)

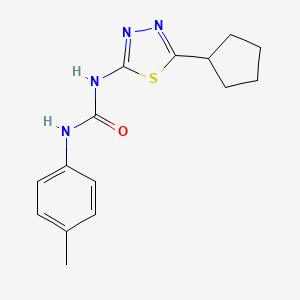
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5878591.png)
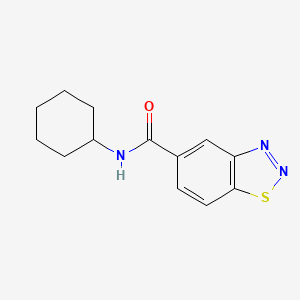
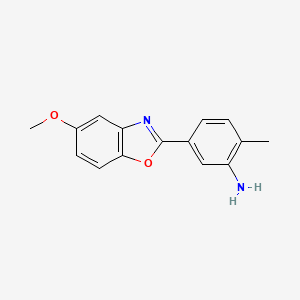
![7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5878596.png)
![N-[2-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5878605.png)
